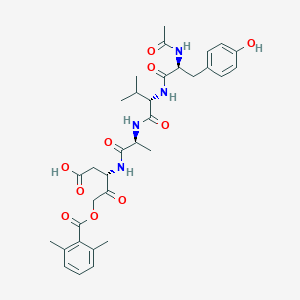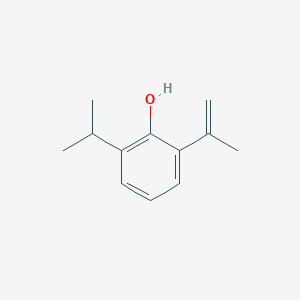
2-(1-Methylethenyl)-6-(1-methylethyl)phenol
Overview
Description
2-(1-Methylethenyl)-6-(1-methylethyl)phenol is an organic compound commonly used in various industries, including fragrance, flavor, and pharmaceuticals. It is known for its sweet aromatic odor and is often utilized in the formulation of perfumes and flavorings. Additionally, this compound exhibits antioxidant and antibacterial properties, making it useful in the food industry as well .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(1-Methylethenyl)-6-(1-methylethyl)phenol can be synthesized through the reaction of benzaldehyde and isopropylbenzyl ketone under acidic conditions . The reaction typically involves the use of a strong acid catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined under controlled temperature and pressure conditions to optimize yield and purity. The product is then purified through distillation or recrystallization techniques to obtain the final compound.
Chemical Reactions Analysis
Types of Reactions
2-(1-Methylethenyl)-6-(1-methylethyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as acyl chlorides or alkyl halides are used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Saturated phenolic derivatives.
Substitution: Esters and ethers of the phenolic compound.
Scientific Research Applications
2-(1-Methylethenyl)-6-(1-methylethyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its antioxidant and antibacterial properties, which can be applied in developing new therapeutic agents.
Medicine: Investigated for potential use in pharmaceuticals due to its bioactive properties.
Industry: Utilized in the formulation of perfumes, flavorings, and food preservatives.
Mechanism of Action
The mechanism by which 2-(1-Methylethenyl)-6-(1-methylethyl)phenol exerts its effects involves its interaction with biological molecules. The compound’s antioxidant properties are attributed to its ability to donate hydrogen atoms or electrons to neutralize free radicals. Its antibacterial activity is believed to result from disrupting bacterial cell membranes and inhibiting essential enzymes.
Comparison with Similar Compounds
Similar Compounds
4-(1-Methylethenyl)phenol: Shares similar aromatic properties and is used in fragrances and flavorings.
4-Isopropylphenol: Another phenolic compound with similar applications in the fragrance and pharmaceutical industries.
Uniqueness
2-(1-Methylethenyl)-6-(1-methylethyl)phenol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its combination of antioxidant and antibacterial activities makes it particularly valuable in various applications, setting it apart from other similar compounds.
Properties
IUPAC Name |
2-propan-2-yl-6-prop-1-en-2-ylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-8(2)10-6-5-7-11(9(3)4)12(10)13/h5-7,9,13H,1H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJROCIUTKTZPSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(=C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20225899 | |
| Record name | 2-(1-Methylethenyl)-6-(1-methylethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20225899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74926-89-9 | |
| Record name | 2-(1-Methylethenyl)-6-(1-methylethyl)phenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074926899 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(1-Methylethenyl)-6-(1-methylethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20225899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1-METHYLETHENYL)-6-(1-METHYLETHYL)PHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C466146QUN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl N-[(2-Phthalimido)oxy]ethyl-N,N-Di-ethanoate](/img/structure/B134374.png)

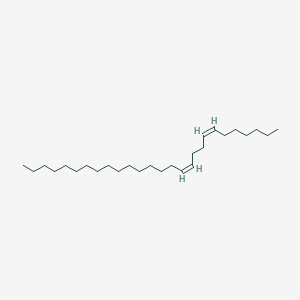

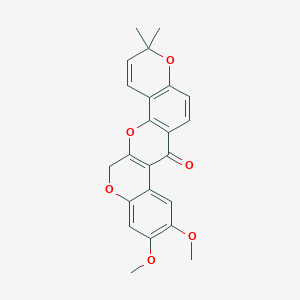
![5-Bromobenzo[b]thiophene-2-carbaldehyde](/img/structure/B134394.png)


![Methyl 6-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B134401.png)
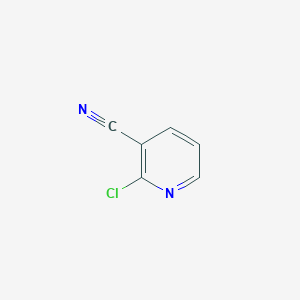

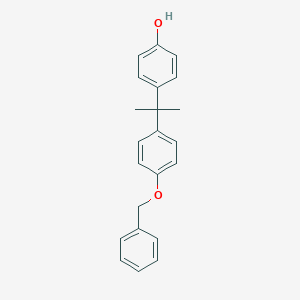
![1-[4-(chloromethyl)phenyl]-1H-pyrazole](/img/structure/B134411.png)
